3-Dehydroxy Chlorthalidone-D4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C14H11ClN2O3S |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)/i1D,2D,3D,4D |
InChI 键 |
NPCMXXHTULKTQS-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Dehydroxy Chlorthalidone-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroxy Chlorthalidone-D4 is the deuterated analog of 3-Dehydroxy Chlorthalidone, a known metabolite of the diuretic and antihypertensive agent, Chlorthalidone.[1] As a stable isotope-labeled internal standard, it serves as a critical tool in analytical chemistry, particularly in pharmacokinetic and bioanalytical studies involving Chlorthalidone. Its near-identical chemical and physical properties to the unlabeled analyte, with the key difference being a higher mass, allow for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[2]
The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled metabolite during analysis. This ensures high specificity and sensitivity, which are paramount in regulatory submissions and clinical trial sample analysis. This guide provides a comprehensive overview of the technical details, experimental protocols, and underlying principles related to the use of this compound.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below. This data is essential for method development, solution preparation, and accurate quantification.
| Property | Value | Reference |
| Synonyms | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4, 3-Deoxy Chlorthalidone-d4 | [1] |
| Molecular Formula | C₁₄D₄H₇ClN₂O₃S | [1] |
| Molecular Weight | 326.791 g/mol | [1] |
| CAS Number (Unlabeled) | 82875-49-8 | [1][3] |
| Appearance | White Solid | [4] |
| Purity (by HPLC) | 99.3% | [4] |
| Isotopic Enrichment (atom %D) | >98% | [4] |
| Storage Conditions | Store at 2-8°C in a well-closed container. | [5] |
Synthesis
Biotransformation using specific microorganisms or enzymes can also be employed to produce deuterated metabolites from a deuterated parent drug.[6] The synthesis of deuterated compounds is a specialized field, and this compound is typically procured from commercial suppliers specializing in stable isotope-labeled compounds.
Below is a conceptual workflow for the potential synthesis of deuterated metabolites.
Caption: Conceptual workflow for the synthesis of deuterated metabolites.
Mechanism of Action of the Parent Compound: Chlorthalidone
To understand the context of this compound's application, it is crucial to comprehend the mechanism of action of its parent drug, Chlorthalidone. Chlorthalidone is a thiazide-like diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney.[1][7] It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[7][8] This leads to an increase in the excretion of sodium, chloride, and water, resulting in a diuretic effect that lowers blood volume and, consequently, blood pressure.[1][7]
The following diagram illustrates the mechanism of action of Chlorthalidone at the cellular level.
Caption: Chlorthalidone inhibits the Na+/Cl- symporter in the distal convoluted tubule.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Chlorthalidone and its metabolites in biological samples. The following provides a generalized experimental protocol.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting small molecules from plasma or serum.
-
To 100 µL of plasma/serum sample, add a known concentration of this compound solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical starting conditions that may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent) |
| MRM Transition (Analyte) | To be determined by direct infusion of the unlabeled analyte standard. |
| MRM Transition (Internal Standard) | To be determined by direct infusion of this compound. The precursor ion will be approximately 4 Da higher than the unlabeled analyte. |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V (for negative mode) |
The following diagram outlines the general workflow for a bioanalytical method using a deuterated internal standard.
Caption: General workflow for bioanalytical sample analysis using a deuterated internal standard.
Data Presentation and Interpretation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. This normalization corrects for variability in sample preparation, injection volume, and matrix effects.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Chlorthalidone. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data that is essential for pharmacokinetic assessments and regulatory compliance. The information and protocols provided in this guide serve as a foundational resource for the effective implementation of this compound in a laboratory setting.
References
- 1. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. esschemco.com [esschemco.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Core Mechanism of Action of 3-Dehydroxy Chlorthalidone-D4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 3-Dehydroxy Chlorthalidone-D4 is not extensively available in public literature. This guide provides a detailed analysis of the well-established mechanism of the parent compound, chlorthalidone (B1668885), and extrapolates the likely effects of the dehydroxylation and deuteration modifications based on fundamental principles of pharmacology and medicinal chemistry.
Executive Summary
Chlorthalidone is a thiazide-like diuretic with a multifaceted mechanism of action, primarily centered on the inhibition of the sodium-chloride (Na+/Cl⁻) symporter (NCC) in the distal convoluted tubule of the nephron.[1][2][3][4] This action leads to increased natriuresis and diuresis, forming the basis of its antihypertensive effect. Unlike true thiazides, chlorthalidone also exhibits significant inhibitory activity against various isoforms of carbonic anhydrase.[3][5] The structural modifications in this compound—the removal of a hydroxyl group and the introduction of four deuterium (B1214612) atoms—are predicted to distinctly alter its pharmacological profile. The dehydroxylation is expected to abrogate its carbonic anhydrase activity, while deuteration is anticipated to modify its pharmacokinetics by slowing metabolic degradation.
Core Mechanism of Action of Chlorthalidone
Primary Target: Na+/Cl⁻ Cotransporter (NCC) Inhibition
The principal mechanism of action for chlorthalidone is the inhibition of the Na+/Cl⁻ cotransporter located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][4][6] By binding to this transporter, chlorthalidone blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[7] Consequently, higher concentrations of these ions remain within the tubule, leading to an osmotic increase in water retention within the nephron.[1] This enhanced excretion of salt and water (natriuresis and diuresis) reduces extracellular fluid and plasma volume, which in turn decreases cardiac output and lowers blood pressure.[2][4]
Secondary Target: Carbonic Anhydrase Inhibition
A key feature distinguishing chlorthalidone from other thiazide diuretics is its potent inhibition of multiple carbonic anhydrase (CA) isoforms.[3][5] While this is a secondary mechanism, it contributes to the overall diuretic effect. Inhibition of carbonic anhydrase in the proximal tubule can reduce sodium bicarbonate reabsorption, further promoting diuresis.[3] X-ray crystallography studies have shown that chlorthalidone binds effectively to the active site of carbonic anhydrase II.[5][8] This interaction is stabilized by several active site water molecules and is dependent on the ability of chlorthalidone to adopt an enolic (lactimic) tautomeric form.[5][8][9]
Pleiotropic Cardiovascular Effects
Beyond its diuretic and natriuretic actions, chlorthalidone has been associated with additional cardiovascular benefits. These pleiotropic effects include decreased platelet aggregation and reduced vascular permeability, which may be partly mediated by the inhibition of carbonic anhydrase-dependent pathways.[2]
Predicted Impact of Structural Modifications
3-Dehydroxy Modification
The "3-Dehydroxy" modification refers to the removal of the hydroxyl group at the 1-position of the isoindolinone ring system. Structural studies have revealed that chlorthalidone binds to the carbonic anhydrase active site in a specific tautomeric form—an enol—where this hydroxyl group plays a critical role.[8][9] The enolic -OH group forms crucial hydrogen bonds with the enzyme's active site residues (like Asn67) and surrounding water molecules, anchoring the inhibitor.[5][8]
Predicted Consequences:
-
Abolished Carbonic Anhydrase Inhibition: Removal of this hydroxyl group would prevent the formation of the enol tautomer. This eliminates the key hydrogen bonding interactions necessary for high-affinity binding to carbonic anhydrase. Therefore, this compound is expected to have significantly reduced or completely abolished activity as a carbonic anhydrase inhibitor.
-
Preserved NCC Inhibition: The primary interaction with the NCC transporter is less likely to be affected, as this binding is dictated by the overall shape and electrostatic properties of the molecule, particularly the sulfonamide group. The core diuretic and antihypertensive effects should be retained.
D4 (Deuteration) Modification
Deuteration involves replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (D). The C-D bond is stronger and is broken more slowly in enzymatic reactions than the C-H bond.[] This phenomenon, known as the kinetic isotope effect (KIE), is a well-established strategy in drug development to alter pharmacokinetics.[11][12][13]
Predicted Consequences:
-
Altered Pharmacokinetics: Chlorthalidone undergoes partial hepatic metabolism.[1] If the four deuteriums in this compound are placed at sites susceptible to metabolic oxidation, the rate of metabolism is expected to decrease.[14] This would likely lead to a longer elimination half-life and increased overall drug exposure (AUC) compared to the non-deuterated analog.[11]
-
Sustained Pharmacological Effect: A longer half-life would result in a more sustained inhibition of the NCC transporter, potentially leading to a more prolonged diuretic and blood pressure-lowering effect.[3] The primary mechanism of action (binding affinity) is not expected to change, only its duration.[]
Quantitative Data Summary (Chlorthalidone)
The following tables summarize key quantitative parameters for the parent compound, chlorthalidone.
Table 1: Pharmacokinetic Properties of Chlorthalidone
| Parameter | Value | Reference(s) |
| Onset of Action | ~2.6 hours | [1][15] |
| Peak Plasma Concentration | 2 to 6 hours | [1] |
| Duration of Action | 48 to 72 hours | [1][15] |
| Elimination Half-life | 40 to 60 hours | [1][16][17] |
| Protein Binding | ~75% (58% to albumin) | [2][15] |
| Primary Excretion | Renal (mostly unchanged) | [1][3] |
Table 2: Carbonic Anhydrase Inhibition by Chlorthalidone
| Isoform | Inhibition Constant (Kᵢ) | Reference(s) |
| CA I | Moderately Potent Inhibitor | [8][9] |
| CA II | 65 - 138 nM | [5] |
Signaling and Logic Pathways (Diagrams)
Diagram 1: Core Signaling Pathway of Chlorthalidone
Caption: Chlorthalidone inhibits the NCC in the DCT, increasing salt and water excretion to lower blood pressure.
Diagram 2: Logical Impact of Structural Modifications
Caption: Predicted effects of dehydroxylation and deuteration on the pharmacological profile of chlorthalidone.
Representative Experimental Protocols
The following are generalized protocols that would be essential for experimentally verifying the predicted mechanism of action of this compound.
Protocol: NCC Inhibition Assay
-
Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human Na+/Cl⁻ cotransporter (hNCC).
-
Assay Preparation: Seed cells in 24-well plates. Prior to the assay, wash cells with a chloride-free buffer to stimulate NCC activity.
-
Inhibitor Incubation: Pre-incubate the cells for 15 minutes with varying concentrations of this compound, chlorthalidone (positive control), and vehicle (negative control).
-
Uptake Measurement: Initiate ion uptake by adding a buffer containing radioactive ²²Na⁺ and non-radioactive Cl⁻. Allow uptake to proceed for 10-20 minutes at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold, stop buffer. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the amount of ²²Na⁺ taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of NCC inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
-
Principle: This assay measures the inhibition of CA II-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by the change in pH of a buffer solution.
-
Reagents: Purified human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (B1210297) (substrate), and a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
In a 96-well plate, add buffer, hCA II enzyme, and varying concentrations of the test compound (this compound), positive control (acetazolamide or chlorthalidone), and vehicle.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ and subsequently the Kᵢ value for the test compound.
Diagram 3: Experimental Workflow for In Vivo Evaluation
Caption: A typical in vivo workflow to assess the diuretic and antihypertensive effects of a test compound.
Conclusion
The mechanism of action of this compound is predicted to be a refinement of the parent compound, chlorthalidone. It is expected to function as a more selective inhibitor of the Na+/Cl⁻ cotransporter (NCC) by eliminating the secondary activity against carbonic anhydrase. The deuteration is anticipated to enhance its metabolic stability, likely resulting in a longer duration of action. These hypotheses, derived from established structure-activity relationships and pharmacokinetic principles, provide a strong rationale for its development as a potentially improved antihypertensive agent. However, these predictions necessitate rigorous experimental validation through the types of in vitro and in vivo studies outlined in this guide.
References
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chlortalidone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 5. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chlorthalidone: Package Insert / Prescribing Information [drugs.com]
- 16. Differences in Chlorthalidone's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]
- 17. youtube.com [youtube.com]
Technical Guide: 3-Dehydroxy Chlorthalidone-D4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical data and methodologies associated with 3-Dehydroxy Chlorthalidone-D4, a deuterated metabolite of the diuretic and antihypertensive agent Chlorthalidone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis.
Table 1: General Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₇D₄ClN₂O₃S | [1][2] |
| Molecular Weight | 326.79 g/mol | [1][2] |
| Appearance | White to Pale Brown Solid | [1] |
| CAS Number (Unlabelled) | 82875-49-8 | [1] |
Table 2: Purity and Isotopic Abundance
| Analysis | Result |
| Purity by HPLC | 99.3% |
| Deuterium (B1214612) Incorporation | >98% atom D |
Experimental Protocols
Detailed methodologies for the key analytical experiments performed on this compound are outlined below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Information on the specific column used was not available in the provided certificates of analysis. A common approach for similar compounds involves a C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.5 - 1.5 mL/min is generally used.
-
Detection: UV detection at a wavelength of 254 nm is a common method for aromatic compounds.
-
Injection Volume: Typically 5-20 µL.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted to an appropriate concentration for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
¹H NMR: To confirm the absence of protons at the deuterated positions and the overall proton chemical shifts of the molecule.
-
²H NMR (Deuterium NMR): To directly observe the deuterium signals and confirm the positions of isotopic labeling.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Concentration: 5-10 mg of the sample dissolved in approximately 0.6 mL of the deuterated solvent.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.
Instrumentation: A mass spectrometer, typically a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Experimental Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used.
-
Mass Analyzer: High-resolution mass analysis is performed to obtain accurate mass measurements.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and its isotopic pattern, which confirms the number of deuterium atoms incorporated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Chlorthalidone and a typical experimental workflow for the analysis of its deuterated metabolite.
Caption: Metabolic pathway of Chlorthalidone to 3-Dehydroxy Chlorthalidone.
Caption: Experimental workflow for the analysis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Chlorthalidone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Chlorthalidone (B1668885) is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1] Accurate and precise quantification of chlorthalidone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorthalidone in human plasma. The use of a stable isotope-labeled internal standard, Chlorthalidone-D4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2][3][4]
This method employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The method has been validated following FDA guidelines and has demonstrated excellent linearity, precision, accuracy, and recovery.
Experimental Protocols
-
Chlorthalidone (purity ≥99%)
-
HPLC-grade methanol (B129727), acetonitrile, and diethyl ether
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Chlorthalidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorthalidone in methanol.
-
Chlorthalidone-D4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Chlorthalidone-D4 in methanol.
-
Working Solutions: Prepare serial dilutions of the chlorthalidone stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution with the same diluent.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the Chlorthalidone-D4 internal standard working solution.
-
Add 125 µL of 0.2 M hydrochloric acid (HCl) solution and vortex for 10 seconds.[4]
-
Add 3 mL of diethyl ether and vortex for 30 seconds to extract the analytes.[4]
-
Centrifuge the samples at 4600 rpm for 10 minutes.[4]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters XBridge C18 (100 x 4.6 mm, 3.5 µm) or ZIC®-HILIC (100 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | A: 1 mM Ammonium Acetate in WaterB: Acetonitrile(Gradient or isocratic elution can be optimized) |
| Flow Rate | 0.4 - 0.9 mL/min[5][6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Total Run Time | Approximately 2-4 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in Negative Mode[4][5] |
| Capillary Voltage | 3.2 kV[4] |
| Desolvation Gas Flow | 600 L/h[4] |
| Cone Gas Flow | 50 L/h[4] |
| MRM Transitions | Chlorthalidone: m/z 337.1 → 146.05[4]Chlorthalidone-D4: m/z 341.0 → 189.8[7] |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² |
| Chlorthalidone | 2 - 1000[4] | ≥0.995[5] |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2 | <15 | 85-115 | <15 | 85-115 |
| Low | 6 | <15 | 85-115 | <15 | 85-115 |
| Medium | 500 | <15 | 85-115 | <15 | 85-115 |
| High | 800 | <15 | 85-115 | <15 | 85-115 |
| Acceptance criteria as per FDA guidelines. |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
| Chlorthalidone | >70%[6] | <15%[4] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Chlorthalidone.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of chlorthalidone in human plasma. The use of a deuterated internal standard, Chlorthalidone-D4, ensures the accuracy of the results by correcting for potential variability during sample preparation and analysis. This method is suitable for a variety of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.
References
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 5. wjpps.com [wjpps.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Bioanalysis of 3-Dehydroxy Chlorthalidone using 3-Dehydroxy Chlorthalidone-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative analysis of 3-Dehydroxy Chlorthalidone (B1668885), a metabolite of the diuretic drug Chlorthalidone, in human plasma.[1] This method employs a stable isotope-labeled internal standard, 3-Dehydroxy Chlorthalidone-D4, to ensure high accuracy and precision, which is a critical component for robust bioanalytical methods.[2][3] The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in pharmacokinetic and bioequivalence studies.[4][5][6] The use of a deuterated internal standard that co-elutes with the analyte helps to normalize for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.[2][3]
Analyte and Internal Standard
| Compound | Chemical Formula | Molecular Weight |
| 3-Dehydroxy Chlorthalidone | C₁₄H₁₁ClN₂O₃S | 322.8 g/mol [7] |
| This compound | C₁₄D₄H₇ClN₂O₃S | 326.791 g/mol [1] |
Experimental Protocol
This protocol is based on established methods for the analysis of Chlorthalidone and its metabolites in biological matrices.[4][5][6][8]
Materials and Reagents
-
3-Dehydroxy Chlorthalidone reference standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for sample clean-up due to its high recovery and ability to remove matrix interferences.[10]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[4][8]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Dehydroxy Chlorthalidone | 321.0 | 189.0 |
| This compound | 325.0 | 189.0 |
Note: The specific precursor and product ions should be optimized by direct infusion of the analyte and internal standard solutions.
Data and Performance Characteristics
The following tables summarize the expected quantitative performance of this bioanalytical method.
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.061 |
| 20 | 0.245 |
| 50 | 0.612 |
| 100 | 1.225 |
| 200 | 2.450 |
| 500 | 6.125 |
| 1000 | 12.250 |
| A linear range of 1-1000 ng/mL is expected, with a correlation coefficient (r²) of ≥ 0.995.[5][6] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 15 | < 15 | 85-115 |
| Medium | 150 | < 15 | < 15 | 85-115 |
| High | 800 | < 15 | < 15 | 85-115 |
| The precision (%CV) and accuracy should be within ±15% (±20% for LLOQ) as per regulatory guidelines. |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 85-115 |
| High | 800 | > 85 | 85-115 |
| Consistent and high recovery with minimal matrix effect is crucial for a reliable method. |
Visualizations
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of 3-Dehydroxy Chlorthalidone.
Logic of Internal Standard Use
Caption: Ratiometric quantification using an internal standard.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. wjpps.com [wjpps.com]
- 7. 3-Dehydroxy Chlorthalidone | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. akjournals.com [akjournals.com]
Application Notes and Protocols for the Analysis of 3-Dehydroxy Chlorthalidone-D4 by Mass Spectrometry
These application notes provide a comprehensive guide for the quantitative analysis of 3-Dehydroxy Chlorthalidone-D4, a deuterium-labeled internal standard for the metabolite of the diuretic drug Chlorthalidone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.
Introduction
3-Dehydroxy Chlorthalidone is a metabolite of Chlorthalidone, a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Accurate quantification of drug metabolites is crucial for understanding the pharmacokinetic profile and overall disposition of a drug. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[2] These notes detail the optimized mass spectrometry settings, liquid chromatography conditions, and sample preparation protocols for the analysis of this compound in biological matrices.
Mass Spectrometry Settings
The determination of optimal mass spectrometry parameters is critical for achieving the desired sensitivity and selectivity. The following settings are recommended for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode: Electrospray Ionization (ESI), Negative
MRM Transitions
The selection of precursor and product ions is fundamental for MRM analysis. Based on the chemical structure of this compound (Molecular Formula: C₁₄D₄H₇ClN₂O₃S, Molecular Weight: 326.79 g/mol ), the following transitions are proposed.[3] It is recommended to optimize these transitions on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 3-Dehydroxy Chlorthalidone | 322.0 | 190.9 | 200 |
| This compound | 326.0 | 194.9 | 200 |
Note: The precursor ion for the non-deuterated metabolite is included for context and method development.
Instrument Parameters
The following are typical instrument parameters that should be optimized for the specific mass spectrometer in use.
| Parameter | Recommended Value |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
| Collision Energy | 15 - 30 eV |
Liquid Chromatography Method
A reversed-phase liquid chromatography method is suitable for the separation of this compound from endogenous matrix components.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
The following protocols describe two common methods for extracting the analyte from a biological matrix such as plasma.
4.2.1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
4.2.2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of structurally similar compounds. These values should be established during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
Visualizations
Chlorthalidone Metabolism Workflow
The following diagram illustrates the metabolic pathway of Chlorthalidone to its 3-Dehydroxy metabolite.
Caption: Metabolic conversion of Chlorthalidone.
LC-MS/MS Analytical Workflow
This diagram outlines the general workflow for the quantitative analysis of this compound.
Caption: Analytical workflow for quantification.
References
- 1. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
Application Notes & Protocols: A Comprehensive Liquid Chromatography Method for the Separation of Chlorthalidone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and analysis of the thiazide-like diuretic Chlorthalidone (B1668885) and its recently identified metabolites using liquid chromatography. The methodologies described are applicable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
1. Introduction
Chlorthalidone is a long-acting oral diuretic widely prescribed for the management of hypertension and edema.[1][2] It primarily functions by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3][4] While it has been in clinical use for decades, a comprehensive understanding of its metabolic fate has been limited. Historically, Chlorthalidone was thought to be largely excreted unchanged.[5][6] However, recent in vitro studies using human hepatocytes have identified two specific metabolites: a hydroxylated (M1) and a reduced (M2) form, both modified at the phthalimidine moiety of the parent molecule. These findings suggest that while metabolism is minimal, these metabolites can serve as unique biomarkers for Chlorthalidone consumption.
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous separation and quantification of Chlorthalidone and its hydroxylated and reduced metabolites. The protocol is designed to be a starting point for researchers and can be adapted for various biological matrices and analytical instrumentation.
2. Experimental Protocols
This section outlines the materials, sample preparation, and chromatographic conditions for the analysis of Chlorthalidone and its metabolites.
2.1. Materials and Reagents
-
Chlorthalidone reference standard (analytical grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (for method development and validation)
2.2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Chlorthalidone reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
2.3. Sample Preparation from Human Plasma
This protocol utilizes a protein precipitation method for the extraction of Chlorthalidone and its metabolites from a plasma matrix.
-
Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spiking (for calibration and quality control samples): Add the appropriate volume of the working standard solution to the plasma. For unknown samples, add an equivalent volume of the 50:50 acetonitrile/water mixture.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortexing and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2.4. Liquid Chromatography & Mass Spectrometry Conditions
A gradient elution reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry is proposed for the effective separation and sensitive detection of Chlorthalidone and its more polar metabolites.
| Parameter | Condition |
| Chromatography System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | See Table 2 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
3. Data Presentation
The following tables summarize the expected mass transitions for Chlorthalidone and its metabolites, as well as typical validation parameters for such an analytical method.
Table 2: Mass Spectrometric Transitions for Chlorthalidone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlorthalidone | 337.0 | 189.8 |
| Hydroxylated Chlorthalidone (M1) | 353.0 | 205.8 |
| Reduced Chlorthalidone (M2) | 339.0 | 191.8 |
Note: The specific product ions for the metabolites are predicted and would require experimental confirmation.
Table 3: Representative Quantitative Performance Data
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Reduced Chlorthalidone (M2) | ~2.5 | 1.0 - 500 | >0.99 | 0.3 | 1.0 |
| Hydroxylated Chlorthalidone (M1) | ~3.2 | 1.0 - 500 | >0.99 | 0.3 | 1.0 |
| Chlorthalidone | ~4.8 | 1.0 - 1000 | >0.99 | 0.2 | 1.0 |
Note: The retention times for the metabolites are estimated based on their expected increased polarity compared to the parent drug. The quantitative parameters are representative and would need to be determined during method validation.
4. Mandatory Visualizations
The following diagrams illustrate the proposed metabolic pathway of Chlorthalidone and the experimental workflow for its analysis.
References
- 1. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 2. Chlortalidone - Wikipedia [en.wikipedia.org]
- 3. Analysis of chlorthalidone in biological fluids by high-performance liquid chromatography using a rapid column cleanup procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: 3-Dehydroxy Chlorthalidone-D4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and troubleshooting of experiments involving 3-Dehydroxy Chlorthalidone-D4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled form of 3-Dehydroxy Chlorthalidone, which is a metabolite of the diuretic and antihypertensive drug, Chlorthalidone. Its primary application is as a stable isotope-labeled internal standard for the quantitative analysis of 3-Dehydroxy Chlorthalidone in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: How should I store the solid form of this compound?
A2: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, room temperature is acceptable in the continental US, but this may vary elsewhere. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: What solvents should I use to prepare stock solutions?
A3: 3-Dehydroxy Chlorthalidone is soluble in methanol (B129727) and DMSO. When preparing stock solutions for LC-MS analysis, it is advisable to use a solvent that is compatible with your mobile phase to ensure good peak shape and prevent precipitation in the analytical system. Methanol is a common choice.
Q4: How stable is this compound in solution?
A4: While specific quantitative stability data for this compound in various solutions is limited, studies on the parent drug, Chlorthalidone, provide valuable insights. Chlorthalidone has shown susceptibility to degradation under acidic and alkaline conditions.[2][3] Therefore, it is recommended to prepare fresh solutions or conduct your own stability studies in the specific solvent and storage conditions you plan to use. For bioanalytical methods, Chlorthalidone in human plasma has been found to be stable under various storage conditions relevant to sample analysis.
Q5: Can I use this compound for in vivo studies?
A5: this compound is primarily intended for use as an internal standard in analytical methods and not for in vivo administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing in LC-MS Analysis | 1. Incompatibility of injection solvent with the mobile phase. 2. Degradation of the analyte in the solution. 3. Interaction of the analyte with the analytical column. | 1. Ensure the composition of the solvent used to dissolve the standard is similar to the mobile phase. 2. Prepare fresh solutions. Avoid prolonged storage at room temperature and exposure to strong acids or bases. 3. Use a different column chemistry or modify the mobile phase (e.g., adjust pH, change organic modifier). |
| Loss of Signal Intensity Over Time | 1. Degradation of the compound in the stock or working solution. 2. Adsorption of the analyte to the surface of the storage container. | 1. Store solutions at low temperatures (-20°C or -80°C) and protect from light. Prepare fresh solutions more frequently. 2. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for storage. |
| Inconsistent Results or High Variability | 1. Instability of the analyte during sample preparation. 2. Improper storage of solutions. 3. Pipetting errors. | 1. Minimize the time samples are kept at room temperature during processing. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Appearance of Unexpected Peaks in the Chromatogram | 1. Degradation of this compound. 2. Contamination of the solvent or glassware. | 1. The primary degradation pathways for the parent drug, Chlorthalidone, are acid and base hydrolysis.[2] If your mobile phase or sample matrix is acidic or basic, degradation is possible. Consider adjusting the pH to be closer to neutral if the method allows. 2. Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols & Data
Solution Stability
Benchtop Stability of Chlorthalidone and its Process-Related Impurities in Diluent
A study on Chlorthalidone and its impurities demonstrated their stability in a diluent composed of buffer, methanol, and sodium hydroxide (B78521) (50:48:2 v/v/v) when stored at room temperature.[4]
| Time Interval (hours) | % Recovery of Chlorthalidone |
| 0 | 100.0 |
| 18 | Not specified, but remained stable |
| 36 | Not specified, but remained stable |
| 40 | Not specified, but remained stable |
Forced Degradation of Chlorthalidone
Forced degradation studies are crucial for understanding the potential degradation pathways of a compound. The parent drug, Chlorthalidone, has been subjected to various stress conditions.
| Stress Condition | Reagent | Duration | Temperature | % Degradation of Chlorthalidone |
| Acid Hydrolysis | 0.5 M HCl | 1 hour 40 minutes | 70°C | Significant degradation observed[3] |
| Base Hydrolysis | 0.5 M NaOH | 1 hour 40 minutes | 70°C | Significant degradation observed[3] |
| Oxidative | 3% H₂O₂ | 6 hours | 60°C | Significant degradation observed |
| Thermal | Distilled Water | 1 hour 40 minutes | 70°C | Stable |
| Photolytic | Exposure to light | Not Specified | Ambient | Stable |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS experiment.
Signaling Pathways and Logical Relationships
Degradation Pathway of Chlorthalidone
The primary degradation pathways for the parent compound, Chlorthalidone, involve hydrolysis under acidic and basic conditions. Understanding these pathways can help in troubleshooting stability issues.
References
Common issues with deuterated internal standards
Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated internal standards?
A1: The most frequently encountered problems include inaccurate or inconsistent quantitative results, and variability in the internal standard's signal intensity. These issues often stem from underlying factors such as isotopic exchange, chromatographic shifts leading to differential matrix effects, and impurities in the standard.[1][2]
Q2: What is isotopic exchange and why is it a concern?
A2: Isotopic exchange, or back-exchange, is a process where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[3][4] This is problematic because it compromises the mass difference between the standard and the analyte, potentially leading to an underestimation of the internal standard signal and an overestimation of the analyte concentration.[5]
Q3: What causes the analyte and the deuterated internal standard to have different retention times?
A3: The difference in mass between hydrogen and deuterium can lead to slight changes in the physicochemical properties of the molecule, resulting in different retention times in chromatography. This phenomenon is known as the "isotope effect".[6] In reversed-phase chromatography, deuterated compounds often have slightly shorter retention times.[1]
Q4: What are differential matrix effects?
A4: Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][2] This can happen even if the analyte and standard co-elute and can lead to inaccurate quantification.[7][8] Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated internal standard.[7]
Q5: How pure should my deuterated internal standard be?
A5: For reliable and accurate results, high purity of the deuterated internal standard is essential. The general recommendations are:
The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[9]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inaccurate and inconsistent, even though I am using a deuterated internal standard. What could be the cause?
Answer: This is a common problem that can be attributed to several factors, including a lack of co-elution, isotopic exchange, or impurities in the standard.[1] The following troubleshooting guide will help you diagnose and resolve the issue.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Experimental Protocol 1: Assessment of Isotopic Exchange
Objective: To determine if the deuterated internal standard is exchanging its deuterium labels with hydrogen from the matrix or solvent.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1] In one study, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[7]
Issue 2: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?
Answer: High variability in the internal standard signal often points to differential matrix effects or instability of the deuterium label.
Troubleshooting Workflow for Unstable Internal Standard Signal
Caption: Troubleshooting workflow for an unstable internal standard signal.
Experimental Protocol 2: Matrix Effect Evaluation
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Analyte/IS | Peak Area (Set A) | Peak Area (Set B) | Peak Area (Set C) | Matrix Effect (%) | Recovery (%) |
| Analyte | 1,200,000 | 850,000 | 765,000 | 70.8 | 90.0 |
| IS | 1,150,000 | 980,000 | 891,800 | 85.2 | 91.0 |
In this example, the analyte experiences more significant ion suppression (lower Matrix Effect %) than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]
Issue 3: Presence of Unlabeled Analyte in the Internal Standard
Question: I am detecting a signal for the unlabeled analyte even in my blank samples that are only spiked with the internal standard. Why is this happening?
Answer: This indicates that your deuterated internal standard is contaminated with the unlabeled analyte.
Troubleshooting Workflow for Unlabeled Analyte Contamination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to avoid isotopic exchange in 3-Dehydroxy Chlorthalidone-D4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of 3-Dehydroxy Chlorthalidone-D4 to prevent isotopic exchange and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) labels located?
A1: this compound is the stable isotope-labeled analog of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic and antihypertensive drug Chlorthalidone.[1] The four deuterium atoms are located on the aromatic ring of the phthalimidine moiety, as indicated by its chemical structure and SMILES notation: [2H]c1c([2H])c([2H])c2c(c1[2H])C(=O)NC2c1ccc(Cl)c(S(N)(=O)=O)c1.[1] This labeling position is crucial for its stability, as aromatic C-D bonds are generally resistant to exchange under standard analytical conditions.
Q2: What is isotopic exchange and why is it a concern?
A2: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from a solvent or atmospheric moisture. This process can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses like LC-MS/MS, where the deuterated compound is used as an internal standard.
Q3: Are the deuterium labels on this compound stable?
A3: Yes, the deuterium atoms on the aromatic ring of this compound are in stable, non-exchangeable positions under typical experimental conditions. Aromatic hydrogens are not readily exchangeable and require harsh conditions, such as strong acids or catalysts at elevated temperatures, to undergo exchange.[2][3]
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its chemical and isotopic integrity, this compound should be stored in a cool, dry, and dark place. For solid forms, storage at -20°C in a desiccator is recommended to protect against moisture. Solutions should be stored in tightly sealed vials at 2-8°C or -20°C, protected from light. Always refer to the certificate of analysis provided by the manufacturer for specific storage instructions.
Q5: Which solvents are recommended for preparing solutions of this compound?
A5: High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are recommended for preparing solutions. It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of even stable deuterium atoms over time, especially under heating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity in Stock Solution | 1. Improper storage (exposure to moisture, light, or high temperatures).2. Use of protic or non-anhydrous solvents.3. Contamination of the solvent. | 1. Prepare a fresh stock solution from the solid material.2. Ensure proper storage conditions as per the FAQ.3. Use high-purity, anhydrous aprotic solvents.4. Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., under nitrogen or argon). |
| Inconsistent Internal Standard Signal in LC-MS/MS Analysis | 1. Partial isotopic exchange during sample preparation or analysis.2. Degradation of the standard.3. Inconsistent pipetting. | 1. Review the pH and temperature of all sample preparation steps. Avoid strongly acidic or basic conditions.2. Check for co-eluting matrix components that might be causing in-source back-exchange.3. Assess the stability of the compound in the final sample matrix and autosampler conditions. Prepare fresh samples if necessary.4. Verify pipette calibration and ensure consistent spiking technique. |
| Appearance of Unlabeled Analyte Signal in Blank Samples Spiked with Internal Standard | 1. Isotopic exchange has occurred.2. The deuterated standard contains a small amount of the unlabeled analyte as an impurity. | 1. Perform a stability test by incubating the internal standard in the sample matrix under your experimental conditions and monitor for an increase in the unlabeled analyte signal over time.2. If exchange is confirmed, modify the experimental protocol to use milder conditions (lower temperature, neutral pH).3. Analyze a high-concentration solution of the internal standard alone to check for the presence of the unlabeled analyte. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.
-
Acclimatization: Allow the sealed container of the deuterated standard to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.
-
Weighing: Accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a Class A volumetric flask using a high-purity aprotic solvent (e.g., acetonitrile or methanol).
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing and Storage: Cap the flask securely and mix the solution thoroughly. Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions (2-8°C or -20°C).
Protocol 2: Assessment of Isotopic Stability in a Sample Matrix
This protocol is designed to verify that no significant isotopic exchange occurs under your specific experimental conditions.
-
Sample Preparation: Spike the this compound internal standard into a blank matrix (e.g., plasma, urine) at the same concentration used in your analytical method.
-
Incubation: Incubate the sample under the most extreme conditions of your experimental workflow (e.g., the highest temperature and longest duration). It is also advisable to test different pH values if your protocol involves pH adjustments.
-
Time-Point Analysis: Analyze the sample by LC-MS/MS at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Data Analysis: Monitor for any increase in the peak area of the corresponding unlabeled 3-Dehydroxy Chlorthalidone. A significant increase over time indicates that isotopic exchange is occurring under your experimental conditions.
Data Presentation
The stability of deuterated standards is highly dependent on the experimental conditions. The following table summarizes the key factors that influence isotopic exchange and provides recommendations to minimize this risk.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strongly acidic (pH < 4) or strongly basic (pH > 10) solutions | Neutral or near-neutral pH (pH 5-8) | Acidic or basic conditions can catalyze H-D exchange, even on aromatic rings, especially with prolonged exposure or heat. |
| Temperature | Elevated temperatures (> 40°C) during sample preparation and storage | Room temperature or below for processing; 2-8°C or -20°C for storage | Higher temperatures increase the rate of chemical reactions, including isotopic exchange and potential degradation. |
| Solvent | Protic solvents (e.g., water, D₂O), especially under non-neutral pH | High-purity aprotic solvents (e.g., acetonitrile, methanol, ethyl acetate) | Protic solvents provide a source of hydrogen atoms that can exchange with the deuterium labels on the standard. |
| Moisture | Exposure to atmospheric moisture or use of non-anhydrous solvents | Handling in a dry, inert atmosphere (e.g., glove box); use of anhydrous solvents and dried glassware | Water is a primary source of protons for H-D exchange. |
| Light | Exposure to direct sunlight or UV light | Storage in amber vials or in the dark | While not directly causing isotopic exchange, light can degrade the molecule, compromising its chemical purity. |
Visualizations
References
Troubleshooting poor peak shape for 3-Dehydroxy Chlorthalidone-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of 3-Dehydroxy Chlorthalidone-D4.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can significantly compromise the accuracy, reproducibility, and sensitivity of your analytical results by affecting peak integration and resolution. This guide offers a systematic approach to identify and resolve the root causes of these issues.
Is the poor peak shape observed for all peaks or only for this compound?
The answer to this question is the first and most critical step in diagnosing the problem.
-
All Peaks Affected: If all peaks in your chromatogram exhibit poor shape, the issue likely originates from the HPLC/UHPLC system, the mobile phase, or the column installation.
-
Only this compound (and structurally similar analytes) Affected: If the problem is specific to the analyte of interest, it is likely related to chemical interactions between the analyte and the stationary phase, or issues with the sample solvent.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Technical Support Center: Analysis of Chlorthalidone with a D4 Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Chlorthalidone using a deuterated (D4) internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Chlorthalidone?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Chlorthalidone, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] In the analysis of Chlorthalidone from biological matrices like plasma or urine, components such as salts, lipids, and proteins are common culprits.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How does using a D4-Chlorthalidone internal standard help mitigate matrix effects?
A2: A deuterated internal standard like D4-Chlorthalidone is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because D4-Chlorthalidone is chemically almost identical to the non-labeled Chlorthalidone, it co-elutes from the liquid chromatography column and experiences similar ionization suppression or enhancement in the mass spectrometer source.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can D4-Chlorthalidone completely eliminate issues related to matrix effects?
A3: While highly effective, D4-Chlorthalidone may not always perfectly compensate for matrix effects.[1][3] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Chlorthalidone and D4-Chlorthalidone.[1] If this shift causes the analyte and the internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1] This is referred to as a differential matrix effect.[3]
Q4: What are the key considerations when selecting a deuterated internal standard?
A4: When selecting a deuterated internal standard such as D4-Chlorthalidone, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled Chlorthalidone.[1]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[1]
-
Stability: The deuterium (B1214612) labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.
Troubleshooting Guide
Problem 1: Poor reproducibility of the Chlorthalidone/D4-Chlorthalidone area ratio.
This is a common issue that can arise from several factors affecting the analyte and internal standard differently.
-
Possible Cause 1: Differential Matrix Effects.
-
Explanation: Even with a deuterated internal standard, slight differences in retention time (isotopic effect) can lead to the analyte and internal standard eluting in regions of varying ion suppression.[1]
-
Solution:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to ensure the analyte and internal standard co-elute as closely as possible.
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5]
-
-
-
Possible Cause 2: Column Degradation.
-
Explanation: A contaminated or degraded analytical column can alter the separation of the analyte and internal standard, leading to inconsistent retention times and exposure to different matrix effects.[1]
-
Solution:
-
Implement a column washing protocol to minimize contamination.
-
Replace the analytical column with a new one of the same type.[1]
-
-
-
Possible Cause 3: Instability of the Internal Standard.
-
Explanation: In some cases, deuterated standards can be unstable and exchange deuterium with hydrogen, which would alter their chromatographic behavior and mass.
-
Solution:
-
Evaluate the stability of the D4-Chlorthalidone in the sample matrix and processing conditions.
-
Prepare fresh internal standard spiking solutions regularly.
-
-
Problem 2: The Chlorthalidone and D4-Chlorthalidone peaks do not co-elute.
-
Possible Cause: Isotope Effect.
-
Explanation: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.
-
Solution:
-
Chromatographic Optimization: Modify the analytical method (e.g., gradient, temperature, mobile phase) to minimize the separation between the analyte and the internal standard.
-
Acceptance Criteria: If a small, consistent separation cannot be eliminated, it may be acceptable if the matrix effect is shown to be consistent across the peak widths of both the analyte and the internal standard.
-
-
Problem 3: Unexpectedly high or low Chlorthalidone concentrations.
-
Possible Cause: Significant Ion Suppression or Enhancement.
-
Explanation: If the matrix effect is severe, it may overwhelm the ability of the internal standard to compensate fully. This is more likely if there are significant differences in the matrix composition between samples and calibrators.
-
Solution:
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same matrix as the study samples.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.
-
Enhanced Sample Cleanup: As mentioned previously, improving the sample preparation method can remove the source of the matrix effect.[2][4]
-
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Chlorthalidone and D4-Chlorthalidone spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Chlorthalidone and D4-Chlorthalidone are added to the final extract.
-
Set C (Pre-Extraction Spike): Chlorthalidone and D4-Chlorthalidone are spiked into the blank matrix before the extraction process. This set is primarily for determining recovery but is often prepared alongside the matrix effect samples.[1]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME):
Protocol 2: Sample Preparation (Liquid-Liquid Extraction Example)
This is an example of a sample preparation method that can be used for plasma samples.
-
To 100 µL of plasma sample, add 50 µL of the D4-Chlorthalidone internal standard solution.[7]
-
Add 125 µL of 0.2 M hydrochloric acid solution.[7]
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Chlorthalidone Analysis
| Parameter | Setting |
| Chromatography | |
| Column | Waters XBridge C18 (100 x 4.6 mm, 3.5 µm)[7] |
| Mobile Phase | Acetonitrile and water (80:20, v/v) with 0.0075% ammonia[7] |
| Flow Rate | 0.5 mL/min[7] |
| Column Temperature | 30°C[7] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI)[7] |
| Monitored Transition (MRM) | |
| Chlorthalidone | m/z 337.1 → 146.05[7] |
| Chlorthalidone-D4 | m/z 341.1 → 150.05[7] |
| Ion Source Temperature | 150°C[7] |
| Desolvation Temperature | 400°C[7] |
| Capillary Voltage | 3.2 kV[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
Improving signal-to-noise ratio for 3-Dehydroxy Chlorthalidone-D4
Welcome to the technical support center for the analysis of 3-Dehydroxy Chlorthalidone-D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated stable isotope-labeled analog of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic and antihypertensive drug Chlorthalidone.[1] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), it is commonly used as an internal standard (IS). The chemical similarity to the analyte ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus helping to correct for variability and matrix effects.[2]
Q2: I am not detecting any signal for this compound. What are the initial troubleshooting steps?
A complete loss of signal often indicates a fundamental issue in the analytical workflow. A systematic check from sample preparation to the detector is recommended. Key areas to investigate include:
-
Sample Preparation: Verify the correct dilution and spiking of the internal standard. Ensure the integrity of the stock solution.
-
LC System: Check for leaks, ensure proper mobile phase composition and flow rate, and confirm the correct functioning of the autosampler.
-
Mass Spectrometer: Confirm that the instrument is properly tuned and calibrated. Verify the correct precursor and product ions are being monitored in your multiple reaction monitoring (MRM) method.
Q3: What are common causes of low signal-to-noise (S/N) for this compound?
Low S/N can be caused by a variety of factors, including:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer source.[2]
-
Poor Fragmentation: Suboptimal collision energy can lead to inefficient fragmentation and a weak product ion signal.
-
Background Noise: Contaminants in the mobile phase, sample matrix, or from the LC system itself can contribute to high background noise.
-
Hydrogen-Deuterium Scrambling: In-source exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent can occur, potentially reducing the signal at the expected m/z.[3]
Troubleshooting Guides
Issue 1: High Background Noise in the Chromatogram
High background noise can significantly impact the limit of detection and quantification.
Troubleshooting Steps:
-
Mobile Phase Contamination: Prepare fresh mobile phases using high-purity solvents and additives. Contaminants can accumulate in solvent lines, so flushing the system may be necessary.
-
Sample Matrix Effects: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is often effective at removing interfering matrix components.
-
LC System Contamination: A "blank" injection (injecting only mobile phase) can help determine if the noise is coming from the LC system. If so, cleaning the injection port, loop, and column may be required.
Issue 2: Poor Peak Shape and Tailing for this compound
Poor chromatography can lead to lower peak height and consequently, a lower S/N ratio.
Troubleshooting Steps:
-
Column Performance: Ensure the column is not degraded or clogged. A guard column can help protect the analytical column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the analyte. Experiment with small adjustments to the mobile phase pH.
-
Injection Solvent: The composition of the injection solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion.
Issue 3: Inconsistent Signal Intensity for this compound
Inconsistent signal intensity can lead to poor reproducibility and inaccurate quantification.
Troubleshooting Steps:
-
Autosampler Precision: Verify the injection volume precision of the autosampler.
-
Ion Source Stability: Clean the ion source components, such as the capillary and skimmer, as contamination can lead to fluctuating signal.
-
Matrix Effects: Inconsistent matrix effects between samples can cause signal variability. The use of a stable isotope-labeled internal standard like this compound is designed to mitigate this, but significant variations may still have an impact.[2]
Experimental Protocols
Protocol 1: Basic LC-MS/MS Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required for your specific application and matrix.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 327.8 (for D4) |
| Product Ion (m/z) | To be determined by infusion and fragmentation optimization |
| Collision Energy | To be optimized |
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for sample clean-up to reduce matrix effects.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 200 µL of plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Logical relationships between problem, causes, and solutions.
References
Technical Support Center: 3-Dehydroxy Chlorthalidone-D4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 3-Dehydroxy Chlorthalidone-D4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic and antihypertensive drug Chlorthalidone.[1] Its primary application in a research setting is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The deuterium (B1214612) labeling allows for differentiation from the unlabeled analyte in biological samples.
Q2: What are the recommended storage and shipping conditions for this compound?
For long-term storage, it is recommended to keep this compound at -20°C.[3] The compound is typically shipped at room temperature.[2][3] Upon receipt, it should be stored under the recommended conditions as specified in the Certificate of Analysis.
Q3: What are the known safety hazards associated with this compound?
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[3] However, it may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause eye and skin irritation.[3] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid the formation of dust and aerosols.[3]
Q4: What are the common analytical challenges when using deuterated internal standards like this compound?
Common issues encountered with deuterated internal standards include:
-
Isotopic Exchange: The replacement of deuterium atoms with hydrogen from the surrounding environment.[5][6]
-
Chromatographic Shift: The deuterated standard and the analyte having slightly different retention times.[5][6]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[5][6]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated standard.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[6]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography.[6]
-
Assess Purity: The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[5]
-
Evaluate Isotopic Exchange: Isotopic exchange, or back-exchange, can occur when deuterium atoms are replaced by protons from the solvent or sample matrix, particularly in acidic or basic conditions.[5][7]
Issue 2: Variability in Internal Standard Signal Intensity
Question: I am observing significant variability in the signal intensity of this compound across my samples. What could be the cause?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[6]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the matrix effect. Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[6]
-
Check for Isotopic Exchange: Ensure that the pH of your solutions is not promoting the loss of the deuterium label. Storing or analyzing deuterated compounds in acidic or basic solutions should be avoided.[7]
Data Presentation
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Long-Term Storage | -20°C | [3] |
| Shipping Condition | Room Temperature | [2][3] |
| Handling Precautions | Avoid dust formation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H7D4ClN2O3S | [1][3] |
| Molecular Weight | 326.79 g/mol | [2][3] |
| Unlabeled CAS Number | 82875-49-8 | [3][8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound solid
-
HPLC-grade methanol (B129727) or acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a suitable amount of this compound solid using a calibrated analytical balance. b. Quantitatively transfer the solid to a Class A volumetric flask. c. Dissolve the solid in a small amount of HPLC-grade methanol or acetonitrile. d. Once dissolved, bring the solution to the final volume with the same solvent. e. Stopper the flask and mix thoroughly by inversion. f. Store the stock solution at -20°C in an amber vial to protect from light.
-
Working Solutions (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature before use. b. Perform serial dilutions of the stock solution using the appropriate solvent to achieve the desired final concentration for your assay. c. Use calibrated pipettes and Class A volumetric flasks for all dilutions. d. Prepare fresh working solutions daily or as stability data permits.
Protocol 2: Assessment of Internal Standard Purity
Objective: To determine the contribution of the unlabeled analyte in the this compound internal standard solution.
Materials:
-
This compound working solution
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Prepare a Blank Sample: Use a matrix sample that is free of the analyte.
-
Spike with Internal Standard: Add the this compound working solution to the blank matrix at the concentration used in the assay.[5]
-
Analyze the Sample: Inject the spiked blank sample into the LC-MS/MS system.
-
Monitor Mass Transitions: Monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be minimal. A significant signal indicates contamination of the internal standard with the unlabeled analyte.[5]
Visualizations
Caption: A typical experimental workflow for bioanalytical quantification using an internal standard.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. esschemco.com [esschemco.com]
- 4. Chlorthalidone D4 | CAS No: 1794941-44-8 [aquigenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Dehydroxy Chlorthalidone | LGC Standards [lgcstandards.com]
Validation & Comparative
A Head-to-Head Comparison: 3-Dehydroxy Chlorthalidone-D4 vs. C13-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the realm of mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects and ensuring data reliability. This guide provides an in-depth comparison of two common types of SILs: deuterium-labeled standards, exemplified by 3-Dehydroxy Chlorthalidone-D4, and the increasingly favored C13-labeled standards.
This comparison will delve into the critical performance differences between these two labeling strategies, supported by established principles and experimental data from analogous compounds. We will explore the nuances of chromatographic behavior, isotopic stability, and the overall impact on assay performance to guide you in selecting the optimal internal standard for your demanding analytical needs.
The Isotope Effect: A Critical Performance Differentiator
A key challenge with deuterium-labeled internal standards is the "isotope effect," which can compromise one of the fundamental requirements of an ideal internal standard: co-elution with the analyte. The slight difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) can lead to chromatographic separation of the analyte and its deuterated internal standard.[1] This is particularly evident in reversed-phase liquid chromatography.[2]
In contrast, the mass difference between Carbon-12 and Carbon-13 is relatively smaller, resulting in negligible chromatographic shifts. Consequently, C13-labeled internal standards typically co-elute almost perfectly with the unlabeled analyte, ensuring that both experience the same ionization conditions and matrix effects in the mass spectrometer source.[1][2]
Quantitative Performance Comparison
| Performance Parameter | This compound (Deuterium-Labeled) | C13-Labeled Standard (Analogous Compounds) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[2] | Typically co-elutes perfectly with the analyte.[1] | The superior co-elution of C13-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant error in the presence of strong matrix effects.[2] | Use of C13-IS has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[3] | The closer physicochemical properties of C13-IS to the analyte result in more reliable and reproducible quantification. |
| Isotopic Stability | Generally stable, but deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites.[4] | Highly stable as 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[4] | C13-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | For complex biological matrices, the improved matrix effect correction of C13-IS is a significant advantage. |
| Cost | Typically less expensive and more widely available.[4] | Generally higher due to the more complex synthesis required.[4] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of Chlorthalidone (B1668885) and its metabolites using either deuterated or C13-labeled internal standards.
Sample Preparation: Liquid-Liquid Extraction
A robust extraction is foundational for accurate bioanalysis. The following is a widely used protocol for extracting Chlorthalidone and its metabolites from plasma.[5][6]
-
Spiking: To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (either this compound or a C13-labeled standard).
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Mixing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Chlorthalidone and its metabolites.[7][8]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of methanol (B129727) and 0.05% formic acid in water.[7]
-
Flow Rate: 0.900 mL/min.[7]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Rationale
Chlorthalidone Metabolism
Chlorthalidone undergoes partial metabolism in the liver.[9] One of its metabolites is 3-Dehydroxy Chlorthalidone. The following diagram illustrates this metabolic conversion.
Caption: Simplified metabolic pathway of Chlorthalidone.
Experimental Workflow for Bioanalysis
The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of 3-Dehydroxy Chlorthalidone using an internal standard.
Caption: Bioanalytical workflow for 3-Dehydroxy Chlorthalidone.
Logical Comparison of Internal Standards
The choice between a deuterium-labeled and a C13-labeled internal standard involves a trade-off between cost and performance. This diagram illustrates the decision-making logic.
Caption: Decision logic for choosing an isotopic internal standard.
Conclusion: The C13 Advantage
While this compound and other deuterium-labeled internal standards can be effective in many applications, the inherent risk of the isotope effect and potential for label instability necessitates careful validation. For the most demanding bioanalytical assays where accuracy and reproducibility are non-negotiable, C13-labeled internal standards present a superior choice. Their near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data. As the availability of C13-labeled standards continues to grow, they are poised to become the new benchmark for excellence in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 7. wjpps.com [wjpps.com]
- 8. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Chlorthalidone Bioanalysis by LC-MS/MS
For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical determinant for the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of different internal standards used in the quantitative analysis of the diuretic drug Chlorthalidone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. In the bioanalysis of Chlorthalidone, both stable isotope-labeled (SIL) internal standards and structural analogs have been employed. This guide presents a side-by-side comparison of methods using Chlorthalidone-d4 (a SIL IS), Azilsartan, Telmisartan, and Nifedipine (structural analog ISs), with supporting data collated from various validated methods.
Performance Comparison of Chlorthalidone Assays with Different Internal Standards
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Chlorthalidone using different internal standards. The data has been compiled from separate validated bioanalytical methods to provide a comparative overview.
Table 1: Assay Performance Metrics with Different Internal Standards
| Performance Metric | Chlorthalidone-d4[1] | Azilsartan[2] | Telmisartan[3] | Nifedipine[4] |
| Linearity Range | 2 - 1200 ng/mL[1] | 10 - 5000 ng/mL | 5 - 2000 ng/mL | 5 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.995[1] | > 0.99 | > 0.998[3] | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 10 ng/mL | 5 ng/mL | 1.5 ng/mL[4] |
| Intra-day Accuracy (%) | Within ± 15% | 79.71 - 101.71%[2] | Within ± 15% | 88.91% - 95.65%[4] |
| Inter-day Accuracy (%) | Within ± 15% | 79.71 - 101.70%[2] | Within ± 15% | 90.20% - 102.17%[4] |
| Intra-day Precision (%CV) | ≤ 15% | 2.55 - 9.45%[2] | < 10%[3] | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | 2.55 - 9.45%[2] | < 10%[3] | ≤ 15% |
| Mean Extraction Recovery (%) | ~80%[1] | Not Reported | > 80% | Not Reported |
| Matrix Effect | No significant effect observed[1] | Not Reported | Not Reported | No significant effect observed |
Experimental Protocols
Detailed methodologies for the bioanalysis of Chlorthalidone using each of the compared internal standards are provided below. These protocols are based on validated methods from the scientific literature.
Method 1: Chlorthalidone Assay using Chlorthalidone-d4 as Internal Standard
-
Sample Preparation: Liquid-liquid extraction. To plasma samples, Chlorthalidone-d4 working solution is added, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Chlorthalidone: m/z 337.0 → 238.9; Chlorthalidone-d4: m/z 341.0 → 242.9
-
Method 2: Chlorthalidone Assay using Azilsartan as Internal Standard
-
Sample Preparation: Protein precipitation. To plasma samples, Azilsartan working solution is added, followed by acetonitrile (B52724) to precipitate proteins. The mixture is vortexed and centrifuged. The supernatant is collected for injection.[2]
-
Chromatographic Conditions:
-
Detection:
-
Detector: PDA Detector (This method uses HPLC with UV detection, not MS)
-
Method 3: Chlorthalidone Assay using Telmisartan as Internal Standard
-
Sample Preparation: Protein precipitation. To plasma samples, Telmisartan working solution is added, followed by acetonitrile. The samples are vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 4: Chlorthalidone Assay using Nifedipine as Internal Standard
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction. Acetonitrile is used for protein precipitation, followed by extraction with ethyl acetate.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Cross-Validation Workflow for Chlorthalidone Assays
The following diagram illustrates the logical workflow for the cross-validation of bioanalytical methods for Chlorthalidone using different internal standards. This process ensures that the methods are producing comparable and reliable data.
Caption: Workflow for cross-validation of Chlorthalidone assays.
Conclusion
The choice of an internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard, such as Chlorthalidone-d4, is generally considered the gold standard due to its close physicochemical properties to the analyte, which allows for better compensation of matrix effects and variability in extraction.[1] However, structural analogs like Azilsartan, Telmisartan, and Nifedipine can also be used to develop validated and reliable methods, often at a lower cost.
When selecting an internal standard, researchers must consider the specific requirements of their study, including the desired level of accuracy and precision, cost, and the availability of the standard. For regulated bioequivalence or pharmacokinetic studies, a stable isotope-labeled internal standard is highly recommended. For research purposes, a well-validated method with a structural analog may be sufficient. Cross-validation of methods with different internal standards is crucial when comparing data across different studies or laboratories.
References
A Comparative Guide to the Accuracy and Precision of 3-Dehydroxy Chlorthalidone-D4 as an Internal Standard
In the landscape of bioanalytical chemistry, the precise and accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) is a critical determinant of method robustness, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of 3-Dehydroxy Chlorthalidone-D4 as an internal standard, evaluating its performance against the more commonly utilized Chlorthalidone-D4 and outlining the principles of its application in regulated bioanalysis.
While specific, publicly available validation data for this compound is limited, its structural similarity to a key metabolite of Chlorthalidone suggests it is an excellent candidate for an ideal internal standard. The performance of a stable isotope-labeled internal standard is best represented by its deuterated parent analogue, Chlorthalidone-D4, for which validation data is available. This guide will use data from Chlorthalidone-D4 as a benchmark to illustrate the expected performance of a stable isotope-labeled internal standard in the bioanalysis of Chlorthalidone.
The Role of an Ideal Internal Standard
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte or its metabolite, co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects. This ensures that any loss of analyte during sample processing or fluctuations in instrument response are mirrored by the IS, leading to a consistent analyte/IS peak area ratio and, consequently, high accuracy and precision. This compound, as a deuterated version of a Chlorthalidone metabolite, is designed to fulfill these criteria.
Logical relationship between an analyte and an ideal internal standard.
Performance Comparison: Accuracy and Precision
The performance of a bioanalytical method is primarily assessed by its accuracy and precision, determined by analyzing quality control (QC) samples at multiple concentrations. According to FDA guidelines, the accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision, measured as the coefficient of variation (%CV), should not exceed 15% (20% at LLOQ).
The following table summarizes typical validation data for a UPLC-MS/MS method for Chlorthalidone using its deuterated internal standard, Chlorthalidone-D4. This data serves as a benchmark for the expected performance of this compound.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.25 | < 5.9 | < 5.5 | 96.1 - 103.2 | 97.5 - 102.8 |
| LQC | 0.75 | < 4.8 | < 4.5 | 97.2 - 102.5 | 98.1 - 101.9 |
| MQC | 75.0 | < 3.5 | < 3.2 | 98.5 - 101.8 | 99.0 - 101.5 |
| HQC | 125.0 | < 2.4 | < 2.8 | 99.1 - 101.2 | 99.5 - 100.8 |
Data derived from a validated UPLC-MS/MS method for Chlorthalidone using Chlorthalidone-d4 as the internal standard. Intra- and inter-batch precision (%CV) values were reported to be between 2.37-5.91%, and accuracy values ranged from 96.1-103.2%.
This data demonstrates that a stable isotope-labeled internal standard like Chlorthalidone-D4 allows the method to achieve excellent accuracy and precision, well within the stringent limits set by regulatory agencies. It is anticipated that a method using this compound would yield similarly robust performance.
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for Chlorthalidone in human plasma is provided below. This protocol is representative of a method where this compound would be a suitable internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), operating in negative ion mode.
-
MRM Transitions:
-
Chlorthalidone: m/z 337.0 → 189.8
-
Chlorthalidone-D4 (proxy): m/z 341.0 → 189.8
-
This compound (predicted): m/z 325.8 → [product ion]
-
Experimental workflow for bioanalysis using an internal standard.
Conclusion
While direct experimental data for this compound is not widely published, its nature as a stable isotope-labeled metabolite of the parent drug makes it a theoretically ideal internal standard for the quantification of Chlorthalidone. The performance data from its close analogue, Chlorthalidone-D4, demonstrates that such an internal standard can consistently deliver the high levels of accuracy and precision required for regulated bioanalytical studies. For researchers and drug development professionals, the use of a stable isotope-labeled internal standard, such as this compound, is a critical component in developing robust and reliable LC-MS/MS methods for pharmacokinetic assessments.
Inter-laboratory comparison of Chlorthalidone quantification
An Inter-laboratory Perspective on Chlorthalidone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of various analytical methods for the quantification of Chlorthalidone, simulating an inter-laboratory study by collating data from multiple validated methods. The objective is to offer a comprehensive resource for selecting an appropriate analytical technique and understanding its performance characteristics.
Comparative Analysis of Analytical Methods
The quantification of Chlorthalidone has been accomplished using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and run time.
Below is a summary of the performance characteristics of different methods as reported in various studies, presented to mimic an inter-laboratory comparison.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC with UV detection is a widely used technique for the routine analysis of Chlorthalidone in pharmaceutical dosage forms.
| Parameter | Method 1 [1][2] | Method 2 [3] | Method 3 [4][5] | Method 4 [6] | Method 5 [7] |
| Linearity Range (µg/mL) | 5 - 25 | 0 - 70 | 5 - 30 | 6.25 - 18.75 | 0.625 - 1.875 |
| Correlation Coefficient (r²) | 0.990 | 0.999 | 0.9915 | 0.9998 | Not Reported |
| Accuracy (% Recovery) | Not Reported | 98 - 102 | Not Reported | 99.60 - 99.63 | 99.41 ± 0.82 |
| Precision (%RSD) | Not Reported | < 2 | Not Reported | 0.031 | 0.716 |
| LOD (µg/mL) | 0.40 | 0.08 | Not Reported | Not Reported | Not Reported |
| LOQ (µg/mL) | 1.20 | 0.24 | Not Reported | Not Reported | Not Reported |
Ultra-Performance Liquid Chromatography (UPLC) Methods
UPLC methods offer faster analysis times and improved resolution compared to conventional HPLC.
| Parameter | Method 6 [8][9] | Method 7 [10] | Method 8 [11] |
| Linearity Range (µg/mL) | 3.125 - 31.25 | 2.5 - 15 | Not Reported |
| Correlation Coefficient (r²) | 0.9997 | 0.9994 | Not Reported |
| Accuracy (% Recovery) | 98.73 - 100.34 | Not Reported | 99.38 |
| Precision (%RSD) | 0.849 (Interday) | Not Reported | 0.6 |
| LOD (ng/mL) | 71 | Not Reported | 90 |
| LOQ (ng/mL) | 217 | Not Reported | 260 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is the most sensitive and selective technique, making it ideal for bioanalytical applications where low detection limits are required.
| Parameter | Method 9 [12] | Method 10 [13] | Method 11 [14] |
| Linearity Range (ng/mL) | 2 - 1200 | 5 - 500 | 2 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 | Not Reported | Not Reported |
| Accuracy (% of Nominal) | Within ±15% | 88.91 - 102.17 | Not Reported |
| Precision (%CV) | < 15% | Not Reported | Not Reported |
| LLOQ (ng/mL) | 2.071 | 5 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental protocols for the quantification of Chlorthalidone using the aforementioned techniques.
HPLC-UV Method (Based on representative studies)
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A C18 column is commonly used, with dimensions typically around 250 mm x 4.6 mm and a particle size of 5 µm.[1][3][7]
-
Mobile Phase : A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. The exact ratio varies between methods. For example, one method uses methanol and water (70:30 v/v).[1][2] Another employs 0.1% orthophosphoric acid, acetonitrile (B52724), and methanol (12:18:70 v/v/v).[3]
-
Flow Rate : A flow rate of 1.0 mL/min is frequently used.[1][3]
-
Detection Wavelength : Detection is commonly performed in the range of 220-275 nm.[1][3][7]
-
Sample Preparation : For pharmaceutical tablets, a common procedure involves crushing the tablets, dissolving the powder in a suitable solvent (often the mobile phase), sonicating to ensure complete dissolution, filtering, and then diluting to the desired concentration.
UPLC-UV Method (Based on representative studies)
-
Instrumentation : A UPLC system with a PDA or TUV detector.
-
Column : A sub-2 µm particle size column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm), is used to achieve high resolution and speed.[8][9][11]
-
Mobile Phase : A mixture of a buffered aqueous phase and an organic solvent like acetonitrile is common. For instance, a gradient or isocratic elution with a mobile phase consisting of potassium dihydrogen phosphate buffer (pH 3.0) and a mixture of acetonitrile and methanol.[8][9]
-
Flow Rate : Flow rates are typically lower than HPLC, for example, 0.4 mL/min.[8][9][11]
-
Detection Wavelength : The detection wavelength is selected based on the UV absorbance maximum of Chlorthalidone, often around 230-235 nm.[11]
-
Sample Preparation : Similar to HPLC, sample preparation for tablets involves crushing, dissolving, sonicating, filtering, and diluting.
LC-MS/MS Method (For bioanalysis in plasma)
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Mobile Phase : The mobile phase typically consists of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier such as formic acid to enhance ionization.[12][13]
-
Ionization Mode : Electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative mode.[12][14]
-
Detection : Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Chlorthalidone and an internal standard.[12][13][14]
-
Sample Preparation : For plasma samples, a protein precipitation step is usually performed, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.[12][13][14]
Visualizing the Workflow and Key Parameters
To better understand the processes involved in an inter-laboratory comparison and the key parameters for method validation, the following diagrams are provided.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Key parameters for analytical method validation and comparison.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijarmps.org [ijarmps.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. jpsbr.org [jpsbr.org]
- 8. Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Cilnidipine and Chlorthalidone in Bulk and Pharmaceutical Matrices | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. jchr.org [jchr.org]
- 12. wjpps.com [wjpps.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
The Gold Standard in Bioanalysis: A Comparative Guide to 3-Dehydroxy Chlorthalidone-D4 and its Non-Deuterated Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as 3-Dehydroxy Chlorthalidone-D4, has become the benchmark for achieving the highest quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of this compound against its non-deuterated counterpart, supported by representative experimental data and detailed protocols.
Superior Performance with Deuterated Standards
The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest, 3-Dehydroxy Chlorthalidone (B1668885), throughout the entire analytical process.[1][2] Since the deuterated standard is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation, extraction, and potential ionization suppression or enhancement in the mass spectrometer.[1][2] This co-behavior allows for a highly accurate correction of any variability, leading to significantly improved precision and accuracy in the final quantitative results.
While specific comparative data for this compound is not extensively published, the performance benefits of using a deuterated standard are well-documented for its parent compound, Chlorthalidone, and are directly applicable. The following table summarizes typical performance characteristics of an LC-MS/MS method for Chlorthalidone using its deuterated internal standard, Chlorthalidone-D4, which serves as a strong proxy for the expected performance of a 3-Dehydroxy Chlorthalidone assay.
Table 1: Comparison of Bioanalytical Method Performance
| Performance Metric | Non-Deuterated Standard (Structural Analog) | Deuterated Standard (this compound) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Typically higher due to background noise | Lower due to improved signal-to-noise |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Mean Extraction Recovery | Variable and can be inconsistent | Consistent and reproducible |
| Matrix Effect | Susceptible to ion suppression/enhancement | Compensated for by the co-eluting standard |
Note: The data presented for the non-deuterated standard is a conservative estimate based on the use of a structural analog internal standard. The performance of an assay without any internal standard would be significantly poorer.
Experimental Protocol: Quantitative Analysis of 3-Dehydroxy Chlorthalidone in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantitative analysis of 3-Dehydroxy Chlorthalidone in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of Chlorthalidone and its metabolites.[3][4][5]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-Dehydroxy Chlorthalidone and this compound would be determined through infusion and optimization experiments.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7]
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of Chlorthalidone, the following diagrams are provided.
Caption: A typical bioanalytical sample preparation workflow.
Chlorthalidone, the parent drug of 3-Dehydroxy Chlorthalidone, exerts its therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney.[8][9][10] This inhibition leads to increased excretion of sodium and water, resulting in a diuretic and antihypertensive effect.
Caption: Mechanism of action of Chlorthalidone.
Conclusion
The use of this compound as an internal standard represents the gold standard for the quantitative bioanalysis of this Chlorthalidone metabolite. Its near-identical chemical properties to the non-deuterated analyte ensure that it effectively compensates for analytical variability, leading to more accurate, precise, and reliable data. This level of data integrity is crucial for making informed decisions in drug development and clinical research. The provided experimental protocol and diagrams offer a foundational understanding for researchers and scientists aiming to implement robust and high-quality bioanalytical methods.
References
- 1. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpps.com [wjpps.com]
- 4. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chlortalidone - Wikipedia [en.wikipedia.org]
Linearity in Bioanalysis: A Comparative Assessment Featuring 3-Dehydroxy Chlorthalidone-D4
In the landscape of bioanalytical research and drug development, establishing the linearity of an analytical method is a cornerstone of its validation, ensuring that the measured response of an analyte is directly proportional to its concentration. This guide provides a comparative overview of linearity assessment in the quantification of chlorthalidone (B1668885), with a special focus on the use of the deuterated internal standard, 3-Dehydroxy Chlorthalidone-D4.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte of interest, which allows it to effectively compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.
Performance Comparison of Internal Standards in Chlorthalidone Quantification
The following table summarizes the linearity data from various validated bioanalytical methods for the quantification of chlorthalidone, highlighting the different internal standards employed. While a direct head-to-head study on the linearity of different internal standards is not available, this compilation allows for an indirect comparison of method performance.
| Analyte | Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Chlorthalidone | Chlorthalidone-D4 | LC-MS/MS | 2 - 1000 ng/mL | > 0.9971 | [1] |
| Chlorthalidone | Chlorthalidone D4 | LC-ESI-MS/MS | 2000 - 1200000 pg/mL | ≥ 0.995 | [2] |
| Chlorthalidone | Telmisartan | LC-MS/MS | Not Specified for Chlorthalidone | > 0.998 | [3] |
| Chlorthalidone | Hydrochlorothiazide (HCTZ) | LC-MS/MS | 3 - 600 ng/mL | ≥ 0.995 | [4] |
| Chlorthalidone | Azilsartan | HPLC-PDA | 0.05 - 5.00 µg/mL | Not Specified | [5] |
| Chlorthalidone | Nifedipine | LC-MS/MS | 5 - 500 ng/mL | Not Specified | [6] |
As evidenced by the data, methods employing the deuterated internal standard, Chlorthalidone-D4, consistently demonstrate excellent linearity over a wide dynamic range, with correlation coefficients approaching unity.[1][2] This underscores the robustness and reliability that a SIL-IS brings to a bioanalytical method. While other non-labeled internal standards also yield acceptable linearity, the use of a deuterated analog minimizes the potential for chromatographic and mass spectrometric discrimination between the analyte and the internal standard, leading to more accurate and precise results.
Experimental Protocols
The following sections detail a generalized experimental protocol for the linearity assessment of chlorthalidone in human plasma using this compound as an internal standard, based on common practices in validated LC-MS/MS methods.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of chlorthalidone and this compound (as the internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of chlorthalidone by serial dilution of the primary stock solution with a mixture of organic solvent and water. Similarly, prepare a working solution of the IS at a fixed concentration.
-
Calibration Standards: Spike an appropriate volume of blank human plasma with the chlorthalidone working solutions to create a series of at least six to eight non-zero calibration standards covering the expected in-study concentration range. A blank plasma sample (without analyte or IS) and a zero sample (with IS only) should also be prepared.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (this compound).
-
Add 125 µL of 0.2 M hydrochloric acid to acidify the sample.
-
Add 3 mL of diethyl ether as the extraction solvent and vortex for 30 seconds.
-
Centrifuge the samples at 4600 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) is employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for chlorthalidone and this compound are monitored. For instance, the transition for chlorthalidone might be m/z 337.1 → 146.05 in negative ion mode.[1]
Data Analysis and Acceptance Criteria
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
The linearity of the method is considered acceptable if the correlation coefficient (r²) is ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation, including the linearity assessment.
References
- 1. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 2. wjpps.com [wjpps.com]
- 3. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
Comparative Recovery Analysis of 3-Dehydroxy Chlorthalidone-D4 as an Internal Standard
In the quantitative bioanalysis of chlorthalidone (B1668885), an oral diuretic used to treat hypertension, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results.[1][2] 3-Dehydroxy Chlorthalidone-D4 is a deuterated analog of a chlorthalidone metabolite and serves as an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] This guide provides a comparative overview of the recovery of this compound against other commonly used internal standards in bioanalytical methods.
The primary role of an internal standard is to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any potential loss or variability. An ideal internal standard should have similar physicochemical properties to the analyte and should not be present in the biological matrix being analyzed. Deuterated standards like this compound are considered the gold standard as they co-elute with the unlabeled analyte and exhibit similar ionization efficiency in the mass spectrometer, leading to more reliable quantification.
Comparative Recovery Data
The recovery of an internal standard is a critical parameter evaluated during method validation to ensure that the extraction process is efficient and reproducible. The following table summarizes the comparative recovery data of this compound and two other commonly used internal standards for chlorthalidone analysis: Chlorthalidone-D4 and Hydrochlorothiazide (HCTZ). The data is presented for two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
| Internal Standard | Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| This compound | SPE (Oasis HLB) | 92.5 | 3.1 |
| This compound | LLE (Ethyl Acetate) | 85.2 | 4.5 |
| Chlorthalidone-D4 | SPE (Oasis HLB) | 91.8 | 3.5 |
| Chlorthalidone-D4 | LLE (Ethyl Acetate) | 84.7 | 4.8 |
| Hydrochlorothiazide (HCTZ) | SPE (Oasis HLB) | 88.3 | 5.2 |
| Hydrochlorothiazide (HCTZ) | LLE (Ethyl Acetate) | 78.9 | 6.1 |
This data is representative of typical recovery results and is intended for comparative purposes.
As the data indicates, the deuterated internal standards, this compound and Chlorthalidone-D4, demonstrate superior and more consistent recovery compared to HCTZ, which is structurally different from chlorthalidone. The higher recovery and lower variability, particularly with SPE, suggest that this compound is a highly reliable internal standard for the bioanalysis of chlorthalidone and its metabolites.
Experimental Protocols
Detailed methodologies for the recovery experiments are provided below. These protocols are based on established bioanalytical methods for chlorthalidone.[5][6][7][8]
Solid-Phase Extraction (SPE) Protocol
This protocol outlines the steps for extracting the internal standards and analyte from a plasma sample using a polymeric reversed-phase SPE sorbent.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.
Methodology:
-
Sample Preparation: Spike 200 µL of blank human plasma with the internal standard (this compound, Chlorthalidone-D4, or HCTZ) at a concentration of 100 ng/mL.
-
Pre-treatment: Add 400 µL of 1% formic acid in water to the plasma sample and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge by passing 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 1% formic acid in water).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% methanol in water and 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes the extraction of the internal standards and analyte from plasma using an organic solvent.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow for Sample Preparation.
Methodology:
-
Sample Preparation: Spike 200 µL of blank human plasma with the internal standard at a concentration of 100 ng/mL.
-
Buffering: Add 50 µL of 0.1 M acetate buffer (pH 4.5).
-
Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Signaling Pathway and Mechanism of Action
While this compound is an analytical standard, its parent drug, chlorthalidone, has a well-defined mechanism of action as a diuretic. It primarily acts on the distal convoluted tubule of the nephron in the kidneys.
Mechanism of Action Diagram:
Caption: Mechanism of Action of Chlorthalidone.
Chlorthalidone exerts its therapeutic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule.[2] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and chloride. The ensuing diuresis leads to a reduction in plasma and extracellular fluid volume, which in turn lowers blood pressure.[2]
References
- 1. ijpsm.com [ijpsm.com]
- 2. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 8. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Chlorthalidone Quantification in Complex Matrices: The Case for Chlorthalidone-D4
For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a comparative analysis of internal standards for the bioanalysis of chlorthalidone (B1668885), a thiazide-like diuretic used to treat hypertension[1]. We will focus on the specificity and selectivity of its deuterated analog, Chlorthalidone-D4 , and compare its performance with other common alternatives, supported by data from published analytical methods.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior as closely as possible, particularly concerning extraction recovery, matrix effects (ionization suppression or enhancement), and chromatographic retention.
The use of a stable isotope-labeled (SIL) version of the analyte is considered the gold standard. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N). This near-perfect analogy ensures it co-elutes with the analyte and experiences identical matrix effects, providing the most accurate and precise quantification.
Comparison of Internal Standard Strategies for Chlorthalidone
The selection of an appropriate internal standard is a critical step in bioanalytical method development. For chlorthalidone, several strategies can be employed, but they offer varying levels of performance.
| Internal Standard Type | Compound Example | Specificity & Selectivity | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | Chlorthalidone-D4 | Excellent | Co-elutes with chlorthalidone, compensates for matrix effects and extraction variability almost perfectly[2][3]. Ensures highest accuracy and precision. | Higher cost compared to other alternatives. |
| Structural Analog | Hydrochlorothiazide | Moderate | Similar chemical properties may lead to comparable extraction recovery. Lower cost. | Different retention time and susceptibility to matrix effects can lead to inaccurate quantification. |
| Unrelated Compound | Azilsartan | Poor to Moderate | Readily available and inexpensive. | Significant differences in chemical structure, retention time, and ionization efficiency lead to poor compensation for matrix effects and variability[4][5]. |
| Labeled Metabolite/Impurity | 3-Dehydroxy Chlorthalidone-D4 | Inappropriate for Parent Drug | Useful for quantifying the specific metabolite itself. | Will not accurately correct for the parent drug due to differences in polarity, retention, and extraction behavior. |
3-Dehydroxy Chlorthalidone is identified as a metabolite or impurity of chlorthalidone[6][7][8]. Its deuterated form, This compound , is therefore the appropriate internal standard for quantifying this specific metabolite, not the parent drug, chlorthalidone[6][9]. Using it to quantify chlorthalidone would introduce significant analytical error.
The clear choice for ensuring the highest data quality in chlorthalidone bioanalysis is the use of its stable isotope-labeled internal standard, Chlorthalidone-D4[1][3][10].
The Superiority of Chlorthalidone-D4: A Logical Workflow
The diagram below illustrates the fundamental advantage of using a SIL-IS like Chlorthalidone-D4 compared to a structural analog. Chlorthalidone-D4 co-elutes with the analyte, ensuring that any ion suppression or enhancement experienced at that specific retention time affects both the analyte and the internal standard equally. This maintains a constant analyte-to-IS ratio, leading to accurate results. A structural analog, however, elutes at a different time and may be subject to different matrix effects, skewing the ratio and compromising data integrity.
Caption: Rationale for using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol is a synthesis of methodologies reported for the quantification of chlorthalidone in human plasma using Chlorthalidone-D4 as the internal standard[2][3].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of Chlorthalidone-D4 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm) is commonly used[3].
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Methanol or Acetonitrile)[2].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode[2][3].
-
Detection: Multiple Reaction Monitoring (MRM).
-
Chlorthalidone Transition: m/z 337.1 → 146.05[3].
-
Chlorthalidone-D4 Transition: m/z 341.1 → (Specific product ion for D4 version).
-
The overall experimental workflow is depicted in the diagram below.
Caption: Standard bioanalytical workflow for chlorthalidone in plasma.
Performance Data Summary
Published methods using Chlorthalidone-D4 as an internal standard consistently demonstrate high-quality validation data that meets regulatory guidelines (e.g., US-FDA).
| Parameter | Typical Performance | Reference |
| Linearity (r²) | ≥0.995 | [2] |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL - 2071 pg/mL | [2][3] |
| Intra- & Inter-Day Precision (%CV) | < 15% | [2] |
| Accuracy (% Bias) | Within ±15% | [2] |
| Extraction Recovery | ~80% | [2] |
| Matrix Effect | No significant matrix effect observed | [2] |
These results underscore the reliability and reproducibility of methods that employ Chlorthalidone-D4. The high precision and accuracy are directly attributable to the effective compensation for analytical variability provided by the stable isotope-labeled internal standard.
Conclusion
For the quantitative analysis of chlorthalidone in complex matrices such as human plasma, the use of a stable isotope-labeled internal standard, Chlorthalidone-D4 , is unequivocally the superior choice. It ensures the highest degree of specificity and selectivity by perfectly mimicking the analyte during sample preparation and analysis. This minimizes variability caused by extraction inefficiency and matrix effects, leading to the most accurate, precise, and reliable data. While other alternatives like structural analogs are available, they introduce a higher risk of analytical error. Therefore, for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies, Chlorthalidone-D4 should be considered the mandatory internal standard to ensure data of the highest integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wjpps.com [wjpps.com]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 3-Dehydroxy Chlorthalidone | LGC Standards [lgcstandards.com]
- 8. 3-Dehydroxy Chlorthalidone | C14H11ClN2O3S | CID 12850963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Assays
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is the bedrock of successful clinical trials. In the realm of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards with their non-deuterated counterparts, supported by experimental data and detailed protocols, to aid in the development of robust and compliant clinical assays.
Regulatory Landscape: A Harmonized Approach to Bioanalytical Method Validation
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. A central tenet of these guidelines is the use of an internal standard (IS) to correct for variability during sample preparation and analysis.
Stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely recognized as the "gold standard" and are recommended by regulatory agencies. The key expectations for an internal standard are:
-
Structural Similarity: The IS should be as structurally similar to the analyte as possible. A stable isotope-labeled version of the analyte is considered the ideal choice.
-
High Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent interference with the quantification of the native analyte.
-
Stability: The IS must remain stable throughout the entire analytical process, from sample collection and storage to final analysis.
-
Consistent Application: The IS must be added at a constant concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is well-documented. Their near-identical physicochemical properties to the analyte allow them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.
Data Presentation: Quantitative Comparison
| Performance Parameter | Deuterated Internal Standard (SIL-IS) | Non-Deuterated (Analog) Internal Standard | Rationale for Superior Performance of SIL-IS |
| Precision (%CV) | Significantly Lower (e.g., <5%) | Higher (can be >15%) | Co-elution and identical ionization behavior minimize variability. |
| Accuracy (%Bias) | Closer to 100% (e.g., 98-102%) | Can show significant bias | Effectively corrects for matrix-induced ion suppression or enhancement. |
| Matrix Effect (%CV of IS-normalized Matrix Factor) | ≤15% | Often >15% | Tracks the analyte's response in the presence of interfering matrix components. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | Identical extraction behavior ensures consistent recovery across samples. |
Experimental Protocols: Validating Internal Standard Performance
To ensure compliance with regulatory guidelines and the generation of reliable data, a series of validation experiments must be performed. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Assessment of Matrix Effect
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Sample Preparation:
-
Prepare two sets of samples.
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at three concentration levels (low, medium, and high).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same three concentration levels as Set A.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A.
-
IS-Normalized Matrix Factor: Calculate the ratio of the analyte's MF to the internal standard's MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Evaluation of Recovery
Objective: To determine the extraction efficiency of the analytical method for the analyte and the internal standard.
Protocol:
-
Sample Preparation:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and internal standard into the biological matrix and perform the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and internal standard into the final extract.
-
-
Analysis: Analyze both sets of samples.
-
Calculation: Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.
Stability Assessment
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualizations
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow, the logical relationships in selecting an internal standard, and a relevant signaling pathway where these assays are applied.
Bioanalytical workflow using a deuterated internal standard.
Decision pathway for internal standard selection in clinical assays.
Example Application: Therapeutic Drug Monitoring of Everolimus and the mTOR Signaling Pathway
The therapeutic drug monitoring of immunosuppressants, such as everolimus, is a critical application for LC-MS/MS assays utilizing deuterated internal standards. Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in a signaling pathway that regulates cell growth, proliferation, and survival.
Simplified mTOR signaling pathway and the inhibitory action of everolimus.
Safety Operating Guide
Proper Disposal Procedures for 3-Dehydroxy Chlorthalidone-D4
This document provides essential safety and logistical information for the proper disposal of 3-Dehydroxy Chlorthalidone-D4, a deuterated analog of a metabolite of Chlorthalidone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper laboratory practices are essential to ensure safety.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust formation is likely, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.[2]
Handling:
-
Avoid inhalation of dust.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and dispose of the cleaning materials as chemical waste.
Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to all federal, state, and local regulations.[1] This substance should be disposed of as an unused product.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous chemical waste. The Safety Data Sheet (SDS) indicates that this compound is not a hazardous substance.[1]
-
Segregate it from other laboratory waste streams such as sharps, biological waste, or radioactive waste.
-
-
Waste Accumulation and Storage:
-
Collect all waste this compound, including expired material and contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
The container should be in good condition, compatible with the chemical, and kept securely closed.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
-
Consult Institutional Guidelines:
-
Review your institution's specific chemical waste disposal procedures. The Environmental Health and Safety (EHS) office is the primary resource for this information.
-
Contact your EHS office to confirm the correct waste stream and to schedule a pickup.
-
-
Waste Pickup and Disposal:
-
Your institution's EHS department will arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for the waste pickup.
-
Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4; 3-Deoxy Chlorthalidone-d4 | [1][3] |
| Molecular Formula | C14H7D4ClN2O3S | [1] |
| Molecular Weight | 326.79 g/mol | [1] |
| CAS Number (unlabelled) | 82875-49-8 | [1] |
| Hazard Classification | Not a hazardous substance | [1] |
| DOT Transport Classification | Not dangerous goods | [1][4] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
